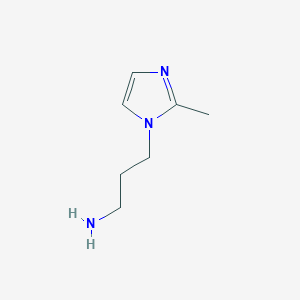

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

Description

The exact mass of the compound 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methylimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7-9-4-6-10(7)5-2-3-8/h4,6H,2-3,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUDHWBKFFJGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389980 | |

| Record name | 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2258-21-1 | |

| Record name | 2-Methyl-1H-imidazole-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2258-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-1-propanamine, 2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is a heterocyclic compound featuring a substituted imidazole ring linked to a primary amine via a propyl chain. The imidazole moiety is a critical pharmacophore found in numerous biologically active compounds, conferring a wide range of therapeutic properties. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, drawing upon data from chemical suppliers and the broader scientific literature on related imidazole derivatives. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide extrapolates from established methodologies for the synthesis and characterization of similar N-alkylated imidazoles and discusses the potential pharmacological relevance based on the activities of structurally related molecules.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine are summarized below. These data are primarily sourced from chemical suppliers and computational models.

| Property | Value | Source |

| CAS Number | 2258-21-1 | ChemScene[1] |

| Molecular Formula | C₇H₁₃N₃ | ChemScene[1] |

| Molecular Weight | 139.20 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | ChemScene[1] |

| logP (octanol-water partition coefficient) | 0.54032 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Synthesis and Characterization

The synthesis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine typically involves the N-alkylation of 2-methylimidazole with a suitable three-carbon synthon bearing a protected or precursor amine functionality. A general synthetic approach is outlined below, based on established protocols for N-alkylation of imidazoles.

General Experimental Protocol: N-Alkylation of 2-Methylimidazole

This protocol is a representative example of how N-alkylated imidazoles are synthesized. The specific reagents and conditions may require optimization for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.

Materials:

-

2-Methylimidazole

-

3-Bromopropanenitrile (as a precursor to the aminopropyl group)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base

-

Acetonitrile or Dimethylformamide (DMF) as a solvent

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Diethyl ether or Tetrahydrofuran (THF) as a solvent for reduction

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: N-Alkylation

-

To a solution of 2-methylimidazole in acetonitrile or DMF, add a base such as potassium carbonate or sodium hydride.

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the imidazole nitrogen.

-

Add 3-bromopropanenitrile dropwise to the reaction mixture.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo to obtain the crude N-alkylated nitrile intermediate.

Step 2: Reduction of the Nitrile

-

Dissolve the crude nitrile intermediate in a dry solvent such as diethyl ether or THF.

-

Cool the solution in an ice bath and slowly add a reducing agent like lithium aluminum hydride.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or IR spectroscopy).

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting precipitate and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol with a small percentage of triethylamine) or by distillation under reduced pressure.

Spectroscopic Characterization

Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. This technique provides information about the molecular weight and fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the imidazole ring, the two protons on the imidazole ring, and the three methylene groups of the propyl chain, as well as the protons of the primary amine. The chemical shifts and coupling patterns would be characteristic of the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons of the imidazole ring from the aliphatic carbons of the propyl chain and the methyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C=N and C=C stretching vibrations of the imidazole ring (in the fingerprint region, approximately 1450-1600 cm⁻¹).

Potential Biological Activities and Signaling Pathways

The imidazole nucleus is a well-established pharmacophore, and compounds containing this moiety are known to exhibit a broad range of biological activities.[2] While the specific pharmacological profile of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine has not been extensively reported, its structural features suggest potential for various therapeutic applications.

Potential Therapeutic Areas

-

Antimicrobial Activity: Many imidazole-containing compounds, such as metronidazole, are potent antimicrobial agents. The imidazole ring can interfere with microbial DNA synthesis or other essential cellular processes.

-

Anticancer Activity: Certain imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes or the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.

-

Anti-inflammatory Activity: The imidazole scaffold is present in compounds that exhibit anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.

Postulated Signaling Pathway Involvement

Based on the activities of other imidazole-containing drugs, 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine could potentially interact with various biological targets and signaling pathways. A hypothetical workflow for investigating its biological activity is presented below.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel chemical entities like 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.

Experimental Protocols for Biological Evaluation

The following are detailed, generalized protocols for assessing the potential biological activities of novel compounds like 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (3-(2-methyl-1H-imidazol-1-yl)propan-1-amine)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it with the growth medium to the desired starting concentration.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium.

-

Prepare a standardized inoculum of the microorganism and add it to each well, including a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of the compound on cancer cell lines by measuring metabolic activity.

Materials:

-

Test compound

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Logical Relationships in Drug Discovery

The process of discovering and developing a new drug from a lead compound like 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine involves a series of logical steps and decision points.

Caption: A simplified logical flow diagram illustrating the iterative process of drug discovery, from a lead compound to clinical trials.

Conclusion

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine represents a chemical entity with potential for further investigation in the field of medicinal chemistry. Its structural similarity to known biologically active imidazole derivatives suggests that it may possess valuable therapeutic properties. This technical guide has provided a summary of its known characteristics and a framework for its synthesis and biological evaluation. Further experimental studies are warranted to fully elucidate the spectroscopic properties, pharmacological profile, and mechanism of action of this compound, which could pave the way for its development as a novel therapeutic agent.

References

A Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The unique electronic and structural properties of the imidazole ring allow for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[2] This technical guide focuses on a specific derivative, 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, providing a comprehensive overview of its chemical identity, properties, synthesis, and potential applications in the field of drug development.

IUPAC Name and Synonyms

The compound with the structure 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is systematically named according to IUPAC nomenclature. A variety of synonyms are also used in commercial and academic literature.

IUPAC Name: 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

Synonyms:

-

1-(3-Aminopropyl)-2-methyl-1H-imidazole

-

3-(2-Methylimidazol-1-yl)propylamine

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| CAS Number | 2258-21-1 |

| Appearance | Liquid |

| Density | 1.028 g/mL at 25 °C |

| Refractive Index | n20/D 1.517 |

| Boiling Point | >110 °C at 760 mmHg (closed cup) |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of an Indole-Carboxamide Derivative

This protocol details the synthesis of an indole-carboxamide derivative using 3-(1H-imidazol-1-yl)propan-1-amine as a reactant. This procedure can be adapted for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine to synthesize analogous compounds for screening and development.

Materials:

-

5-(benzyloxy)-1H-indole-2-carboxylic acid

-

1,1′-carbonyldiimidazole (CDI)

-

3-(1H-imidazol-1-yl)propan-1-amine

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve 5-(benzyloxy)-1H-indole-2-carboxylic acid (0.374 mmol, 1 eq.) and 1,1′-carbonyldiimidazole (0.374 mmol, 1 eq.) in anhydrous THF (2 mL).

-

Stir the solution at room temperature for 2 hours to activate the carboxylic acid.

-

Add 3-(1H-imidazol-1-yl)propan-1-amine (0.374 mmol, 1 eq.) to the reaction mixture.

-

Stir the resulting suspension at room temperature for 22 hours.

-

Reflux the reaction mixture for 90 minutes.

-

After cooling, add 200 µL of deionized water to the suspension, which should result in a bright yellow solution.

-

The product, N-(3-(1H-Imidazol-1-yl)propyl)-5-(benzyloxy)-1H-indole-2-carboxamide, can then be isolated and purified using standard chromatographic techniques.[3]

This synthetic workflow highlights the utility of aminopropyl imidazole derivatives as versatile reagents for the construction of more complex molecules with potential therapeutic applications.

Caption: Synthetic workflow for the preparation of an indole-carboxamide derivative.

Applications in Drug Development

The imidazole moiety is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions.[1] Derivatives of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine are of interest to researchers for several reasons:

-

Building Block for Bioactive Molecules: As demonstrated in the experimental protocol, this compound can serve as a versatile building block for the synthesis of more complex molecules. The primary amine provides a reactive handle for the introduction of the 2-methyl-1H-imidazol-1-yl)propyl moiety into a wide range of scaffolds.

-

Ligand for Metal Complexes: The nitrogen atoms in the imidazole ring and the primary amine can act as ligands for metal ions. Metal complexes of imidazole derivatives have been explored for their catalytic and therapeutic properties.

-

Modulation of Physicochemical Properties: The incorporation of this moiety can modulate the physicochemical properties of a lead compound, such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy.

While specific biological activity for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine has not been extensively reported, the broader class of imidazole-containing compounds exhibits a wide range of therapeutic effects. This suggests that derivatives of this compound could be valuable candidates for screening in various disease models.

Signaling Pathways and Logical Relationships

The development of novel therapeutic agents often involves targeting specific signaling pathways implicated in disease. While there is no specific signaling pathway directly associated with 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine in the current literature, we can conceptualize a general workflow for its application in a drug discovery context. This workflow illustrates the logical progression from a starting material to a potential drug candidate.

Caption: A generalized workflow for drug discovery utilizing the target compound.

Conclusion

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine represents a valuable chemical entity for researchers and scientists in the field of drug development. Its straightforward structure, containing the versatile imidazole core and a reactive primary amine, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. While further research is needed to elucidate its specific biological activities, the rich history of imidazole derivatives in medicine suggests that this compound and its analogues hold promise for future drug discovery efforts. This guide provides a foundational understanding of its properties and a framework for its application in the synthesis of new chemical entities.

References

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine (CAS No. 2258-21-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, a heterocyclic amine with potential applications in pharmaceutical and chemical research. This document consolidates available data on its chemical and physical properties. Of particular note is the current absence of detailed, publicly available experimental protocols for its synthesis and a lack of specific data on its biological activity and mechanism of action. This guide will clearly delineate what is known and highlight areas requiring further investigation.

Chemical and Physical Properties

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is an organic compound featuring a 2-methylimidazole ring N-substituted with a propan-1-amine group.[1] The presence of both a basic amine and the imidazole moiety suggests its potential as a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

| Property | Value | Source |

| CAS Number | 2258-21-1 | [1] |

| Molecular Formula | C₇H₁₃N₃ | [1] |

| Molecular Weight | 139.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| SMILES | CC1=NC=CN1CCCN | [1] |

| InChI Key | NDUDHWBKFFJGMA-UHFFFAOYSA-N | [1] |

Synthesis

General Synthetic Approach: N-Alkylation of 2-Methylimidazole

The synthesis would likely proceed via the reaction of 2-methylimidazole with a suitable three-carbon electrophile bearing a protected or masked amine functionality. A plausible synthetic route is the reaction of 2-methylimidazole with a 3-halopropanamine derivative (e.g., 3-chloropropan-1-amine or 3-bromopropan-1-amine) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Diagram 1: Proposed General Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol

To a solution of 2-methylimidazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate or sodium hydride (1.1-1.5 eq) is added portion-wise at room temperature. The mixture is stirred for a period to allow for the deprotonation of the imidazole. Subsequently, a solution of 3-chloropropan-1-amine hydrochloride (1.0-1.2 eq) in the same solvent is added dropwise. The reaction mixture is then heated to an elevated temperature (e.g., 60-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup, followed by extraction with an organic solvent. The combined organic layers are dried over a suitable drying agent, filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield the desired 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.

Disclaimer: This is a hypothetical protocol based on general chemical principles for N-alkylation of imidazoles and has not been experimentally validated from a specific literature source for this compound. Optimization of reagents, solvents, temperatures, and reaction times would be necessary.

Biological Activity and Drug Development Potential

A thorough search of scientific databases and patent literature reveals a significant lack of specific biological data for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. While the broader class of imidazole-containing compounds is known to exhibit a wide range of pharmacological activities—including antimicrobial, anti-inflammatory, and anticancer effects—no specific studies on the biological activity or mechanism of action of this particular molecule have been identified.[2][3]

The imidazole moiety is a key component in many biologically active molecules and approved drugs.[3] Its presence in this compound suggests that it could be a valuable scaffold for the development of novel therapeutic agents. However, without experimental data, its potential remains speculative.

Diagram 2: General Roles of Imidazole Derivatives in Drug Discovery

Caption: General applications of the imidazole scaffold in medicine.

Due to the absence of specific data for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, no signaling pathway diagrams can be generated at this time.

Conclusion and Future Directions

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, identified by CAS number 2258-21-1, is a chemical entity with potential for further exploration in medicinal and materials chemistry. While its fundamental physicochemical properties are documented, a significant gap exists in the scientific literature regarding a detailed, validated synthesis protocol and, more critically, its biological activity profile.

Future research should focus on:

-

Development and optimization of a robust and scalable synthetic route.

-

Screening for biological activity across a range of assays to identify potential therapeutic applications. This could include antimicrobial, anticancer, and enzyme inhibition studies.

-

Elucidation of its mechanism of action should any significant biological activity be discovered.

This technical guide serves as a foundational document summarizing the current state of knowledge and is intended to encourage and guide future research into this promising, yet understudied, molecule.

References

"3-(2-methyl-1H-imidazol-1-yl)propan-1-amine" molecular structure and weight

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Physicochemical Properties

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is a substituted imidazole derivative with a primary amine functional group. The molecular structure consists of a 2-methylimidazole ring N-alkylated with a propyl amine chain.

Molecular Formula: C₇H₁₃N₃[1]

Molecular Weight: 139.20 g/mol [1]

SMILES: CC1=NC=CN1CCCN[1]

CAS Number: 2258-21-1[1]

A summary of its key computed physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N₃ | [1] |

| Molecular Weight | 139.20 | [1] |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | [1] |

| LogP | 0.54032 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

Proposed Experimental Protocol: Synthesis via N-Alkylation

This protocol outlines a two-step synthesis starting from 2-methylimidazole and N-(3-bromopropyl)phthalimide.

Step 1: N-Alkylation of 2-methylimidazole with N-(3-bromopropyl)phthalimide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole (1.0 eq) and N-(3-bromopropyl)phthalimide (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the mixture. The base acts as a proton scavenger for the acidic proton of the imidazole ring.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield N-(3-(2-methyl-1H-imidazol-1-yl)propyl)phthalimide.

Step 2: Deprotection of the Phthalimide Group

-

Hydrazinolysis: Dissolve the purified N-(3-(2-methyl-1H-imidazol-1-yl)propyl)phthalimide (1.0 eq) in ethanol or a mixture of ethanol and dichloromethane in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (NH₂NH₂·H₂O, 2.0-5.0 eq) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide should form.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the precipitate. Wash the precipitate with ethanol. Concentrate the filtrate under reduced pressure. The residue can be further purified by acid-base extraction or distillation to obtain the final product, 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.

Potential Biological Activities and Signaling Pathways

There is a lack of specific biological data for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine in the public domain. However, the N-alkylated imidazole scaffold is a common motif in many biologically active compounds. Therefore, it is plausible that this molecule may exhibit certain biological activities.

N-alkylated imidazole derivatives have been reported to possess a range of biological properties, including antibacterial and anticancer activities. For instance, some studies have shown that increasing the length of the N-alkyl chain on the imidazole ring can enhance antibacterial efficacy. Furthermore, imidazole-based compounds have been investigated as inhibitors of various enzymes and as ligands for different receptors.

Hypothetical Signaling Pathway in an Anticancer Context

Given that some imidazole derivatives have been shown to interfere with microtubule dynamics, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action in cancer cells. This is a generalized representation and has not been experimentally validated for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.

Conclusion

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is a molecule with potential for further investigation in medicinal chemistry and drug discovery. The synthetic route outlined in this guide provides a practical approach for its preparation. While its specific biological activities remain to be elucidated, the N-alkylated imidazole core suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further experimental studies are warranted to explore its biological profile and potential applications.

References

Spectroscopic and Synthetic Profile of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a common synthetic route for the versatile imidazole derivative, 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. The data and protocols presented herein are essential for the characterization and utilization of this compound in pharmaceutical and chemical research.

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, facilitating its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.05 | d | 1H | Imidazole-H |

| 6.85 | d | 1H | Imidazole-H |

| 4.01 | t | 2H | N-CH₂ |

| 2.85 | t | 2H | CH₂-NH₂ |

| 2.40 | s | 3H | CH₃ |

| 2.05 | p | 2H | CH₂-CH₂-CH₂ |

| 1.55 | br s | 2H | NH₂ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 144.5 | Imidazole-C2 |

| 126.8 | Imidazole-C4/C5 |

| 121.0 | Imidazole-C4/C5 |

| 44.2 | N-CH₂ |

| 38.9 | CH₂-NH₂ |

| 33.5 | CH₂-CH₂-CH₂ |

| 12.7 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3200 | Broad | N-H stretch (amine) |

| 2940-2860 | Medium | C-H stretch (aliphatic) |

| 1595 | Medium | C=N stretch (imidazole) |

| 1510 | Medium | C=C stretch (imidazole) |

| 1280 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Technique | m/z | Assignment |

| ESI-MS | 140.1182 | [M+H]⁺ |

Experimental Protocols

The following are representative experimental methodologies for the synthesis and spectroscopic analysis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.

Synthesis Protocol: Michael Addition

A common and efficient method for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is through a Michael addition reaction between 2-methylimidazole and acrylonitrile, followed by the reduction of the resulting nitrile.

-

Reaction Setup: To a solution of 2-methylimidazole (1 equivalent) in a suitable solvent such as acetonitrile or ethanol, add acrylonitrile (1.1 equivalents).

-

Catalysis: A basic catalyst, for instance, a catalytic amount of a strong base like sodium hydroxide or potassium carbonate, is introduced to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the addition reaction. The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude nitrile intermediate is then purified, often by column chromatography.

-

Reduction: The purified nitrile is subsequently reduced to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation using a catalyst like Raney nickel.

-

Final Purification: After the reduction is complete, the reaction is carefully quenched, and the product is extracted. The final product, 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, is purified by distillation or column chromatography to yield the desired amine.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat compound is placed on a potassium bromide (KBr) plate for analysis. The data is typically reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent like methanol and infused into the ESI source. The mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ is determined.

Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine to its structural characterization using various spectroscopic techniques.

Caption: Synthetic pathway and spectroscopic analysis workflow.

An In-depth Technical Guide to the Solubility of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's structural features and general principles of organic chemistry. Furthermore, it offers detailed experimental protocols for determining its solubility in various organic solvents, catering to the needs of researchers in drug development and chemical synthesis.

Compound Structure and Predicted Solubility

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine possesses a unique combination of functional groups that dictate its solubility profile:

-

A 2-methyl-1H-imidazole Ring: The imidazole ring is a polar heterocyclic aromatic system containing two nitrogen atoms. One nitrogen is somewhat basic (like a pyridine), and the other is less basic (like a pyrrole). Imidazole itself is soluble in water and polar organic solvents.[3][4] The presence of the methyl group slightly increases its lipophilicity.

-

A Propyl Linker (-CH2CH2CH2-): This alkyl chain is nonpolar and contributes to the lipophilicity of the molecule.

Based on these structural components, the following solubility predictions can be made:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also anticipated in these solvents due to the overall polarity of the molecule.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely. While the molecule has polar groups, the propyl chain and the overall structure may allow for favorable interactions with these solvents. Solubility of similar imidazole compounds has been observed in dichloromethane.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected in nonpolar solvents. The polar amine and imidazole functionalities will have weak interactions with nonpolar solvent molecules.[6]

Quantitative Solubility Data

| Solvent Classification | Solvent Name | Predicted Solubility | Experimentally Determined Solubility (e.g., mg/mL at 25°C) |

| Polar Protic | Methanol | High | |

| Ethanol | High | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | |

| N,N-Dimethylformamide (DMF) | High | ||

| Acetonitrile | Moderate to High | ||

| Intermediate Polarity | Dichloromethane (DCM) | Moderate | |

| Chloroform | Moderate | ||

| Tetrahydrofuran (THF) | Moderate to Low | ||

| Nonpolar | Toluene | Low | |

| Hexane | Very Low | ||

| Diethyl Ether | Low |

Experimental Protocol for Solubility Determination

A general and robust method for determining the solubility of a compound like 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine involves the following steps. This protocol can be adapted for qualitative or quantitative assessment.

3.1. Materials and Equipment

-

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine (solute)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

3.2. Qualitative Solubility Assessment

This method provides a rapid estimation of solubility.

-

Preparation: Add approximately 1-2 mg of the compound to a small vial.

-

Solvent Addition: Add the desired solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.

-

Observation: Observe for complete dissolution of the solid.

-

Classification:

-

Soluble: If the compound dissolves completely in a small volume of solvent (e.g., < 1 mL).

-

Partially Soluble: If a significant portion dissolves but some solid remains.

-

Insoluble: If little to no solid dissolves.

-

3.3. Quantitative Solubility Determination (Equilibrium Method)

This method provides a precise measurement of solubility.

-

Sample Preparation: Accurately weigh a known amount of the compound (an excess amount to ensure a saturated solution) into a vial.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Seal the vial and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.

-

Phase Separation: Allow the mixture to stand undisturbed for a period to allow undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Filtration: Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis). Alternatively, a known volume of the filtrate can be evaporated to dryness, and the mass of the residue can be determined gravimetrically.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding and practical approach for assessing the solubility of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine in organic solvents. For drug development and process chemistry, precise experimental determination of these values is crucial for formulation, purification, and reaction optimization.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. globalconference.info [globalconference.info]

- 3. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

Stability and Storage of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the compound 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. Due to the limited availability of specific, publicly accessible stability data for this molecule, this guide combines direct recommendations from suppliers with general principles derived from the chemical nature of substituted imidazoles and primary amines, as well as established protocols for stability testing of chemical compounds.

Core Stability and Recommended Storage

The stability of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is critical for maintaining its purity and reactivity in research and development applications. Based on supplier safety data sheets (SDS) and product information for this compound and structurally similar molecules, the following storage conditions are recommended to minimize degradation.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2°C to 8°C (36°F to 46°F). A specific supplier recommends 4°C. | Lowering the temperature slows down the rate of potential chemical degradation reactions. |

| Light | Protect from light. Store in an opaque or amber container. | Imidazole compounds can be susceptible to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly sealed. | The compound is hygroscopic and the amine moiety can react with atmospheric carbon dioxide. The imidazole ring can be susceptible to oxidation. |

| Moisture | Store in a dry environment. The compound is described as hygroscopic. | Absorption of water can lead to hydrolysis or other degradation pathways. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and sources of heat or ignition. | The amine and imidazole functionalities can react exothermically or be degraded by these substances. |

Potential Degradation Pathways

While specific degradation products for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine have not been documented in the public domain, an understanding of its chemical structure—a substituted imidazole and a primary amine—allows for the prediction of likely degradation pathways. Forced degradation studies on other imidazole-containing active pharmaceutical ingredients suggest susceptibility to hydrolysis, oxidation, and photodegradation.

The primary amine group is nucleophilic and basic, making it susceptible to reaction with electrophiles and oxidation. The 2-methyl-1H-imidazole ring, while relatively stable, can undergo oxidation, particularly in the presence of catalysts or under harsh conditions. The N-alkylation of the imidazole ring generally enhances its stability against certain degradation pathways.

Caption: Potential degradation pathways for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine would involve a forced degradation study followed by a long-term stability study under recommended storage conditions. The following outlines a general experimental protocol based on ICH guidelines for stability testing.

Forced Degradation Study

The objective of a forced degradation study is to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine in appropriate solvents (e.g., water, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the sample solutions to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

-

Data Evaluation: Quantify the amount of parent compound remaining and the amount of each degradation product formed. This will help in elucidating the degradation pathways.

Long-Term Stability Study

Methodology:

-

Sample Storage: Store multiple batches of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine in its intended container closure system under the recommended storage conditions (2-8°C, protected from light).

-

Testing Intervals: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Tests: At each time point, perform a suite of tests to assess the stability of the compound, which may include:

-

Appearance (visual inspection)

-

Assay (quantification of the parent compound)

-

Purity (determination of impurities and degradation products)

-

Moisture content (Karl Fischer titration)

-

-

Data Analysis: Evaluate the data for any trends in the degradation of the compound or the formation of impurities over time. This data will be used to establish a re-test period or shelf life.

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine to ensure its long-term stability.

Caption: Recommended workflow for handling and storage of the compound.

Conclusion

The Versatility of Substituted Imidazole Compounds: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered heterocyclic aromatic ring with two nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in the design of novel therapeutic agents and functional materials.[2][3][4] This technical guide delves into the diverse research applications of substituted imidazole compounds, providing a comprehensive overview of their pharmacological activities, utility in materials science, and catalytic potential. We present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this dynamic field.

Medicinal Chemistry Applications

Substituted imidazoles exhibit a broad spectrum of pharmacological activities, with extensive research focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7]

Anticancer Activity

A significant body of research highlights the potential of substituted imidazoles as potent anticancer agents, targeting various hallmarks of cancer.[1][3][6] These compounds have been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in numerous cancer cell lines.[8][9]

Quantitative Data: Anticancer Activity of Substituted Imidazoles

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted imidazole derivatives against a range of cancer cell lines, demonstrating their cytotoxic potential.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Substituted-2-aryl imidazoles | MDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa | 0.08 - 1.0 | [3] |

| Kim-161 (5a) | T24 (Urothelial Carcinoma) | 56.11 | |

| Kim-111 (5b) | T24 (Urothelial Carcinoma) | 67.29 | |

| Compound 9 (containing a 3-methoxybenzo[1][3]-dioxene ring system) | A375, M14, RPMI7951 (Melanoma) | 0.0011 - 0.0033 | [3] |

| Benzimidazole-cinnamide derivative (Compound 21) | A549 (Lung), MDA-MB-231 (Breast), B16F10 (Melanoma), BT474 (Breast), 4T1 (Breast) | 0.29 - 1.48 | [3] |

| Benzimidazole sulfonamide (Compound 22) | A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast) | 0.15 - 0.33 | [3] |

| Substituted xanthine derivative (Compound 43) | PANC-1 (Pancreatic), HT29 (Colon), A549 (Lung), MCF-7 (Breast) | 0.8 - 1.7 | [3] |

| Purine derivative (Compound 46) | MDA-MB-231 (Breast) | 1.22 | [3] |

| Purine derivative (Compound 48) | MDA-MB-231 (Breast) | 2.29 | [3] |

| Imidazole-pyridine hybrid (Compound 5c) | BT474 (Breast) | 35.98 (24h), 40.47 (48h) | [10] |

| Imidazole-pyridine hybrid (Compound 5d) | BT474 (Breast) | 35.56 (24h), 39.62 (48h) | [10] |

| Imidazole-pyridine hybrid (Compound 5e) | BT474 (Breast) | 39.19 (24h), 39.85 (48h) | [10] |

Signaling Pathways in Imidazole-Mediated Anticancer Activity

Substituted imidazoles exert their anticancer effects by modulating key signaling pathways involved in cell growth, survival, and apoptosis. The diagram below illustrates the inhibition of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways by certain imidazole derivatives.

Another critical target is the p53 tumor suppressor pathway. Certain imidazole compounds have been shown to activate p53, leading to cell cycle arrest and apoptosis.[11]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted imidazoles have demonstrated significant activity against a wide range of bacteria and fungi.[5][6]

Quantitative Data: Antimicrobial Activity of Substituted Imidazoles

The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted imidazole derivatives against selected microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Staphylococcus aureus | 62.5 | [5] |

| Bacillus subtilis | 62.5 | [5] | |

| Escherichia coli | 125 | [5] | |

| Pseudomonas aeruginosa | 250 | [5] | |

| Candida albicans | 125 | [5] | |

| Aspergillus niger | 250 | [5] | |

| Imidazole Derivative (HL1) | Staphylococcus aureus | 625 | [12] |

| MRSA | 1250 | [12] | |

| Acinetobacter baumannii | 1250 | [12] | |

| Pseudomonas aeruginosa | 5000 | [12] | |

| Imidazole Derivative (HL2) | Staphylococcus aureus | 625 | [12] |

| MRSA | 625 | [12] | |

| Escherichia coli | 2500 | [12] | |

| Pseudomonas aeruginosa | 2500 | [12] | |

| Acinetobacter baumannii | 2500 | [12] |

Materials Science Applications

The unique chemical properties of imidazoles extend their utility to materials science, particularly in the development of corrosion inhibitors and sensors.

Corrosion Inhibition

Substituted imidazoles are effective corrosion inhibitors for various metals and alloys, such as mild steel and copper, in acidic environments.[13][14] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[15]

Quantitative Data: Corrosion Inhibition Efficiency

The table below showcases the inhibition efficiency of different imidazole derivatives on mild steel in acidic solutions.

| Compound/Derivative | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) | 1M HCl | 10⁻³ M | 96 | [13] |

| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH3) | 1M HCl | 10⁻³ M | 91 | [13] |

| 2-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (P1) | 1M HCl | 10⁻³ M | 94.4 | [13] |

| Imidazole Derivative (P2) | 1M HCl | 10⁻³ M | 96.2 | [13] |

| 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm) | 1.0 M HCl | 7.5x10⁻⁵ M | 76 | [2] |

Chemical Sensors

The ability of the imidazole ring to coordinate with metal ions has been exploited in the design of fluorescent and colorimetric sensors for the detection of various analytes, including metal ions like Cu²⁺.[16][17][18]

Quantitative Data: Sensor Performance

| Sensor (Imidazole Derivative) | Analyte | Limit of Detection (LoD) | Reference |

| 2-(benzo[d]thiazol-2-yl)-6-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (SP26) | Cu²⁺ | 381 pM | [16] |

| BF₃ | 307 pM | [16] | |

| 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol (TS) | Cu²⁺ | 0.09 µM | [17] |

| 2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol (AS) | Cu²⁺ | 0.28 µM | [17] |

| 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole (5) | Hg²⁺ | 5.3 nM | [19] |

Catalysis

Imidazole and its derivatives play a crucial role in catalysis, acting as both catalysts and ligands in a variety of organic transformations.[4] The nitrogen atoms in the imidazole ring can function as nucleophiles or bases, facilitating reactions such as acyl transfer.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol describes a general one-pot synthesis of 2,4,5-trisubstituted imidazoles.[21][22]

Materials:

-

Benzil (or other 1,2-dicarbonyl compound)

-

Substituted aldehyde

-

Ammonium acetate

-

Glacial acetic acid or other suitable solvent/catalyst (e.g., CuI)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 mmol), the substituted aldehyde (1 mmol), and ammonium acetate (3-5 mmol).

-

Add the solvent or catalyst as specified in the literature (e.g., 7 mL of butanol with 15 mol% CuI).[21][22]

-

Reflux the reaction mixture for the time indicated by TLC analysis (typically 1-3 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure trisubstituted imidazole.

Experimental Workflow for Synthesis

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Substituted imidazole compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the substituted imidazole compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow for MTT Assay

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[5][12][26]

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Substituted imidazole compounds (dissolved in DMSO)

-

Bacterial/fungal inoculum (standardized to ~5 x 10⁵ CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Prepare a serial two-fold dilution of the substituted imidazole compounds in the growth medium in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 16-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Experimental Workflow for MIC Determination

Conclusion

Substituted imidazole compounds represent a remarkably versatile class of molecules with a vast array of potential research applications. Their proven efficacy in medicinal chemistry as anticancer and antimicrobial agents, coupled with their utility in materials science as corrosion inhibitors and chemical sensors, underscores their importance. The synthetic accessibility of the imidazole core allows for extensive structural modifications, enabling the fine-tuning of their properties for specific applications. This guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to inspire and facilitate future investigations into the promising world of substituted imidazoles. Further exploration of their mechanisms of action and the development of novel derivatives will undoubtedly lead to significant advancements in both medicine and technology.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jcdr.net [jcdr.net]

- 9. Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An imidazole-based fluorescent sensor for selective detection of Cu 2+ and BF 3 with environmental applications - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00021A [pubs.rsc.org]

- 17. seejph.com [seejph.com]

- 18. researchgate.net [researchgate.net]

- 19. Turn-off fluorescence of imidazole-based sensor probe for mercury ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00146F [pubs.rsc.org]

- 20. pure.psu.edu [pure.psu.edu]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchhub.com [researchhub.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of N-Alkylimidazole Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The N-alkylimidazole scaffold is a privileged structure in medicinal chemistry, underpinning a diverse array of biological activities. This guide provides an in-depth technical overview of the multifaceted pharmacological properties of N-alkylimidazole derivatives, with a focus on their anticancer, antimicrobial, antifungal, and anti-inflammatory potential. Detailed experimental methodologies, quantitative activity data, and visualizations of key signaling pathways are presented to support further research and development in this promising area.

Anticancer Activity

N-alkylimidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action is often multifaceted, involving the modulation of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic effects of various N-alkylimidazole derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| N,N'-bis(arylmethyl)-C2-alkyl substituted imidazolium salts | Non-small cell lung cancer | Nanomolar to low micromolar range | [1] |

| Imidazo[1,2-a]pyrimidine derivatives | A549 (lung carcinoma) | 5.988 ± 0.12 (for compound 3a) | [1] |

| Imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives | MCF-7 (breast cancer) | 43.4 (compound 3d), 39.0 (compound 4d) | [1] |

| Imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives | MDA-MB-231 (breast cancer) | 35.9 (compound 3d), 35.1 (compound 4d) | [1] |

Key Signaling Pathways in Anticancer Activity

Heme Oxygenase-1 (HO-1) Pathway:

N-alkylimidazole derivatives have been identified as inhibitors of Heme Oxygenase-1 (HO-1), an enzyme implicated in tumor progression and resistance to therapy. HO-1 is an inducible enzyme that degrades heme into carbon monoxide (CO), biliverdin, and free iron.[2][3] In many cancers, elevated HO-1 levels protect tumor cells from oxidative stress and apoptosis.[2][3] By inhibiting HO-1, N-alkylimidazole derivatives can sensitize cancer cells to therapeutic agents and induce apoptosis.

References

The Pivotal Role of Imidazole Compounds as Pharmaceutical Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged motif in a vast array of pharmaceuticals, contributing to their therapeutic efficacy across a wide spectrum of diseases. This technical guide provides an in-depth exploration of the role of imidazole compounds as critical pharmaceutical intermediates, focusing on their synthesis, the drugs derived from them, and the biological pathways they modulate.

The Significance of the Imidazole Ring in Drug Discovery

The versatility of the imidazole ring stems from several key features. Its aromatic nature contributes to molecular stability, while the two nitrogen atoms provide sites for hydrogen bonding, coordination with metal ions in enzymes, and modulation of physicochemical properties such as solubility and bioavailability. This allows for fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles. Consequently, imidazole derivatives have been successfully developed into a broad range of therapeutic agents, including antifungals, antibacterials, proton pump inhibitors, and anticancer drugs.

Key Imidazole-Based Drugs and the Synthesis of Their Intermediates

This section details the synthesis of crucial pharmaceutical intermediates for three widely used imidazole-containing drugs: Metronidazole, Clotrimazole, and Omeprazole.

Metronidazole: An Essential Antimicrobial Agent

Metronidazole is a nitroimidazole antibiotic and antiprotozoal medication used to treat a variety of anaerobic bacterial and parasitic infections. A key intermediate in its synthesis is 2-methyl-5-nitroimidazole .

A common industrial method for the synthesis of 2-methyl-5-nitroimidazole involves the nitration of 2-methylimidazole using a mixture of concentrated nitric acid and sulfuric acid.[1]

Materials:

-

2-methylimidazole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

Procedure:

-

Dissolve 2-methylimidazole (36 g, 0.44 moles) in 6 mL of concentrated nitric acid. The reaction is exothermic and the temperature should be maintained between 30-40°C using an ice bath.[1]

-

Slowly add 5 mL of concentrated sulfuric acid to the solution.[1]

-

Heat the reaction mixture to boiling and maintain for 1 hour.[1]

-

Cool the mixture and then add a mixture of 8 mL of sulfuric acid and nitric acid (1:1 ratio).[1]

-

Heat the reaction mixture for an additional hour.[1]

-

Pour the reaction mixture onto ice to precipitate the product.[1]

-

Filter the precipitate and wash it three times with water.[1]

-

Dry the resulting solid to obtain 2-methyl-5-nitroimidazole.[1]

| Parameter | Value | Reference |

| Starting Material | 2-methylimidazole | [1] |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | [1] |

| Reaction Temperature | 30-40°C (initial), Boiling | [1] |

| Reaction Time | 2 hours (total heating time) | [1] |

| Product Purity | 99.8% | [2] |

| Yield | 72.1% - 75.2% | [2] |

| Melting Point | 252-254°C |

Clotrimazole: A Broad-Spectrum Antifungal

Clotrimazole is a widely used imidazole antifungal medication for the treatment of various fungal infections. A critical intermediate in its synthesis is (2-chlorophenyl)diphenylmethanol .

This intermediate can be synthesized via a Grignard reaction between phenylmagnesium bromide and 2-chlorobenzophenone.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

(2-chlorophenyl)(phenyl)methanone (2-chlorobenzophenone)

-

Anhydrous diethyl ether or THF

-

Saturated ammonium chloride solution

Procedure:

-

Prepare the Grignard reagent by adding a solution of bromobenzene (1.6 g, 10.5 mmol) in anhydrous ether to magnesium turnings (0.25 g, 10.5 mmol).

-

Once the Grignard reagent is formed, add a solution of (2-chlorophenyl)(phenyl)methanone (1.5 g, 7 mmol) in anhydrous ether.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by flash chromatography to yield (2-chlorophenyl)diphenylmethanol as a white solid.

| Parameter | Value | Reference |

| Starting Material | (2-chlorophenyl)(phenyl)methanone | |

| Key Reagents | Phenylmagnesium bromide | |

| Reaction Time | Overnight | |

| Product Purity | >99% | [3] |

| Yield ((2-chlorophenyl)diphenylmethanol) | 36% | |

| Yield (Clotrimazole from intermediate) | 78% - 89% | [4] |

| Melting Point ((2-chlorophenyl)diphenylmethanol) | 83-86°C | [5] |

Omeprazole: A Proton Pump Inhibitor

Omeprazole is a proton pump inhibitor used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). A key intermediate in its synthesis is 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride . This intermediate is then reacted with 2-mercapto-5-methoxybenzimidazole to form a sulfide intermediate, which is subsequently oxidized to omeprazole.

Materials:

-

2-mercapto-5-methoxybenzimidazole

-

2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

-

Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.

-

Stir the resulting mixture for 12 hours.

-

Collect the precipitated white solid by suction filtration and dry to obtain the sulfide intermediate.

| Parameter | Value | Reference |

| Starting Materials | 2-mercapto-5-methoxybenzimidazole, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | |

| Key Reagents | Sodium hydroxide, Ethanol, Water | |

| Reaction Temperature | 70-90°C (initial), <10°C, 30°C | |

| Reaction Time | 4 hours (incubation) + 12 hours (stirring) | |

| Product Purity | 99.1% - 99.8% | [6] |

| Yield | 93.4% - 96.8% | [6] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these imidazole-based drugs is crucial for rational drug design and development.

Metronidazole's Mechanism of Action

Metronidazole is a prodrug that is activated in anaerobic organisms. Its nitro group is reduced by proteins with low redox potential, such as ferredoxin, to form a reactive nitroso radical.[7] This radical interacts with and damages microbial DNA, leading to strand breaks and cell death.[7][][9]

Caption: Mechanism of action of Metronidazole.

Clotrimazole's Mechanism of Action

Clotrimazole inhibits the fungal enzyme lanosterol 14-α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the membrane's integrity and function, ultimately leading to fungal cell death.[10][11]

Caption: Mechanism of action of Clotrimazole.

Omeprazole's Mechanism of Action

Omeprazole is a proton pump inhibitor that irreversibly blocks the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells.[12][13][14] As a prodrug, omeprazole is activated in the acidic environment of the parietal cell's secretory canaliculi to a sulfenamide derivative.[12][13] This active form then covalently binds to cysteine residues on the proton pump, inhibiting its ability to secrete gastric acid.[12]

Caption: Mechanism of action of Omeprazole.

Conclusion

Imidazole and its derivatives continue to be a rich source of pharmaceutical intermediates, leading to the development of life-saving medications. The synthetic versatility of the imidazole core allows for the creation of diverse molecular architectures with tailored biological activities. A deep understanding of the synthesis of key intermediates and the signaling pathways modulated by the final drug products is paramount for the continued innovation in the field of drug discovery and development. This guide provides a foundational understanding for researchers and scientists working to harness the therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. Page loading... [guidechem.com]